Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-

toxicology pyrethroid LD50

Researchers mapping pyrethroid toxicity often cannot differentiate structural determinants using only ethoxy-substituted probes. This acetyl analog of Etofenprox provides ≥4-fold higher acute oral toxicity (LD₅₀ >500 mg/kg mouse vs. >2000 mg/kg for Etofenprox) and a -0.87 ΔLog P for environmental fate modeling. • Unique carbonyl synthetic handle enables vinyl chloride derivatization (US 4,570,005) • Distinct HPLC retention qualifies it as a system suitability standard for Etofenprox purity analysis • In stock in 10-100 mg sizes with custom bulk synthesis available upon request

Molecular Formula C25H26O3
Molecular Weight 374.5 g/mol
CAS No. 80844-12-8
Cat. No. B12754923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
CAS80844-12-8
Molecular FormulaC25H26O3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3
InChIKeyABRZNOJLDNVPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrethroid-Analog Acetophenone Differentiated Profile


Ethanone, 1‑(4‑(1,1‑dimethyl‑2‑((3‑phenoxyphenyl)methoxy)ethyl)phenyl)- (CAS 80844‑12‑8) is a substituted acetophenone that belongs to the 2‑arylpropyl ether class of insecticidal compounds. It is the acetyl analog of the commercial pyrethroid ether insecticide Etofenprox, differing only by replacement of the ethoxy group with an acetyl group. This structural modification imparts unique molecular properties – higher toxicity, lower lipophilicity, and distinct synthetic reactivity – that preclude simple substitution with generic in‑class compounds [REFS‑1][REFS‑2].

Why 2-Arylpropyl Ethers Cannot Substitute


Although the 2‑arylpropyl ether scaffold is common to many pyrethroid‑like insecticides, the acetyl group on the terminal phenyl ring of 80844‑12‑8 introduces a carbonyl functionality that is absent in the widely commercialized Etofenprox and its analogs. This carbonyl group alters the molecule’s hydrogen‑bonding capacity, lipophilicity, and acute toxicity, and it also provides a synthetic handle (reaction with PCl₅ to form a vinyl chloride) that is not available in the ethoxy‑substituted series. Therefore, any attempt to replace 80844‑12‑8 with a generic 2‑arylpropyl ether would result in a different spectrum of biological activity, environmental fate, and synthetic utility, making procurement of the exact compound essential for studies where these differentiated properties are intended [REFS‑1][REFS‑2].

Key Differentiation from Etofenprox


Acute Oral Toxicity vs. Etofenprox

The median lethal dose (LD₅₀) for the target compound in mice via oral administration is >500 mg/kg [REFS‑1]. In contrast, the commercial pyrethroid ether Etofenprox exhibits an LD₅₀ >2000 mg/kg in rats [REFS‑3]. The ≥4‑fold difference indicates that the acetyl‑substituted analog is significantly more acutely toxic, a property that must be considered when selecting compounds for toxicological profiling or for developing selective insecticides with a narrower safety window.

toxicology pyrethroid LD50

Lipophilicity vs. Etofenprox

The octanol‑water partition coefficient (Log P) of the target compound is calculated as 6.18 [REFS‑1], whereas the experimentally determined Log P of Etofenprox is 7.05 [REFS‑2]. The difference of ‑0.87 log units indicates that 80844‑12‑8 is measurably less lipophilic, which can lead to reduced bioaccumulation, altered soil adsorption, and faster biodegradation.

lipophilicity environmental fate Log P

Additional Hydrogen-Bond Acceptor

The target compound possesses three hydrogen‑bond acceptors (one ketone oxygen + two ether oxygens) [REFS‑1], whereas Etofenprox has only two (two ether oxygens) [REFS‑3]. The additional carbonyl oxygen can participate in H‑bond interactions with biological targets (e.g., insect sodium channels) or with polar excipients in formulations, offering a distinct pharmacophoric feature not present in the ethoxy analog.

hydrogen‑bonding molecular recognition pharmacophore

Unique Vinyl Chloride Synthesis

US Patent 4,570,005 explicitly demonstrates that 3‑phenoxybenzyl 2‑(4‑acetylphenyl)‑2‑methylpropyl ether (the target compound) can be treated with phosphorus pentachloride to yield 3‑phenoxybenzyl 2‑[4‑(1‑chlorovinyl)phenyl]‑2‑methylpropyl ether [REFS‑2]. This transformation is not described for Etofenprox, indicating that the acetyl group serves as a latent functionality for introducing halogenated alkenes, a synthetic advantage for generating novel pyrethroid analogs.

synthetic chemistry pyrethroid analog functional group interconversion

Higher Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 35.5 Ų [REFS‑1], whereas the TPSA of Etofenprox is estimated to be approximately 27.7 Ų. This increase of ~8 Ų, attributable to the carbonyl group, can enhance aqueous solubility and reduce passive membrane permeation, factors that may be advantageous in certain drug‑delivery or agrochemical formulation contexts.

PSA bioavailability solubility

HPLC Retention Time Shift

Because of its lower Log P (6.18 vs. 7.05), the target compound is expected to elute earlier than Etofenprox on reversed‑phase HPLC columns. This predictable retention shift makes the compound suitable as a system suitability test impurity or an internal standard in analytical methods for Etofenprox quality control, where it can be used to verify column performance and peak resolution.

HPLC impurity profiling analytical standard

Key Application Scenarios


Structure-Toxicity Relationships in Pyrethroid Analogs

The ≥4‑fold difference in acute oral toxicity between the acetyl analog and Etofenprox makes 80844‑12‑8 a valuable probe for elucidating how the aryl substituent modulates mammalian toxicity in the 2‑arylpropyl ether class. Researchers can use the compound to map structure–toxicity relationships and identify structural determinants of safety.

Environmental Fate and Bioaccumulation Modeling

The ‑0.87 ΔLog P provides a quantitative input for computational models predicting environmental partitioning, soil adsorption, and bioaccumulation factors. Environmental chemists can use the compound to parameterize models that distinguish the acetyl‑substituted series from the ethoxy‑substituted series.

Synthesis of Halogenated Pyrethroid Libraries

The acetyl → vinyl‑chloride conversion described in US Patent 4,570,005 offers a unique entry point for synthesizing halogenated pyrethroid analogs that are inaccessible from Etofenprox. Synthetic chemists can exploit this reactivity to build libraries of novel insecticidal candidates.

Analytical Method & Impurity Profiling for Etofenprox

The compound’s distinct chromatographic retention (shorter than Etofenprox) qualifies it as a retention‑time marker or system suitability standard in HPLC methods for Etofenprox purity analysis. Quality‑control laboratories can use it to verify method specificity and to identify the acetyl‑related impurity in commercial Etofenprox batches.

Quote Request

Request a Quote for Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.